molecular formula C14H13N3O2S B3868739 N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

Cat. No.: B3868739
M. Wt: 287.34 g/mol
InChI Key: NDPQERXHHVFPMW-OQLLNIDSSA-N
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Description

N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiophene ring, a hydrazone linkage, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide typically involves the condensation reaction between 4-methylbenzohydrazide and thiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 4-methylbenzohydrazide in ethanol.
  • Add thiophene-2-carbaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from ethanol.

Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides and sulfoxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

  • N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]acetamide
  • N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]acetamide

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring (thiophene, furan, pyridine) attached to the hydrazone linkage.
  • Chemical Properties: The electronic properties of the heterocyclic ring influence the compound’s reactivity and stability.
  • Biological Activity: Variations in the heterocyclic ring can lead to differences in biological activity, such as antimicrobial and anticancer efficacy.

Properties

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-4-6-11(7-5-10)16-13(18)14(19)17-15-9-12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPQERXHHVFPMW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
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N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
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N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
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N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
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N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
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N-(4-methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide

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